molecular formula C16H24N2O3 B037647 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate CAS No. 122021-01-6

2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate

Cat. No.: B037647
CAS No.: 122021-01-6
M. Wt: 292.37 g/mol
InChI Key: PDXIYXZDORTIDM-UHFFFAOYSA-N
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Description

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester is a nitrosamine compound that has garnered attention due to its potential mutagenic and carcinogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester typically involves the nitrosation of N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester. This process requires the presence of nitrite ions, which react with the amine group to form the nitrosamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the nitrosamine .

Industrial Production Methods

Industrial production of this compound is not common due to its potential health risks. it can be inadvertently formed during the manufacturing of sunscreen products containing Padimate O (4-N,N’-dimethylamino-benzoic acid, 2-ethylhexyl ester) when nitrite contaminants are present .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more reactive and potentially harmful species.

    Reduction: Reduction reactions can break down the nitrosamine group, potentially reducing its mutagenic properties.

    Substitution: The nitrosamine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used to substitute the nitrosamine group, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester has been studied extensively in scientific research due to its potential health risks. Some of its applications include:

Mechanism of Action

The mechanism by which N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester exerts its effects involves the formation of DNA adducts, which can lead to mutations and potentially cancer. The compound is metabolically activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA .

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.

    N-Nitrosodiethylamine (NDEA): Another nitrosamine that is highly carcinogenic and has been found as a contaminant in various products.

    N-Nitrosomethylphenylamine (NMPA): Studied for its mutagenic effects and potential health risks.

Uniqueness

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester is unique due to its specific structure and the context in which it is studied. Its presence as a contaminant in sunscreen products highlights the importance of monitoring and mitigating nitrosamine impurities in consumer products .

Properties

IUPAC Name

2-ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)12-21-16(19)14-8-10-15(11-9-14)18(3)17-20/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXIYXZDORTIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924057
Record name 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122021-01-6
Record name 2-Ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122021016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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